molecular formula C9H11NO4S B12902420 N-Acetyl-S-furan-2-yl-L-cysteine CAS No. 192385-29-8

N-Acetyl-S-furan-2-yl-L-cysteine

Cat. No.: B12902420
CAS No.: 192385-29-8
M. Wt: 229.26 g/mol
InChI Key: PGYZSNNNIBUUAA-ZETCQYMHSA-N
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Description

®-2-Acetamido-3-(furan-2-ylthio)propanoic acid is a compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Acetamido-3-mercaptopropanoic acid and furan-2-carbaldehyde.

    Thioether Formation: The key step involves the formation of the thioether bond between the mercapto group of ®-2-Acetamido-3-mercaptopropanoic acid and the aldehyde group of furan-2-carbaldehyde. This is usually achieved through a nucleophilic substitution reaction under mild conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-(furan-2-ylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.

    Substitution: The acetamido group can participate in substitution reactions, where the acetyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Acyl chlorides, base catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various acylated derivatives.

Scientific Research Applications

®-2-Acetamido-3-(furan-2-ylthio)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and thioether linkage can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Acetamido-3-(phenylthio)propanoic acid: Similar structure but with a phenyl group instead of a furan ring.

    ®-2-Acetamido-3-(methylthio)propanoic acid: Similar structure but with a methyl group instead of a furan ring.

Uniqueness

®-2-Acetamido-3-(furan-2-ylthio)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

192385-29-8

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

(2R)-2-acetamido-3-(furan-2-ylsulfanyl)propanoic acid

InChI

InChI=1S/C9H11NO4S/c1-6(11)10-7(9(12)13)5-15-8-3-2-4-14-8/h2-4,7H,5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

PGYZSNNNIBUUAA-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=CO1)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC=CO1)C(=O)O

Origin of Product

United States

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